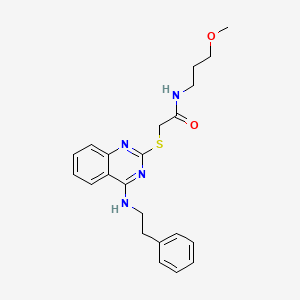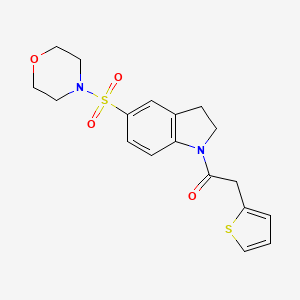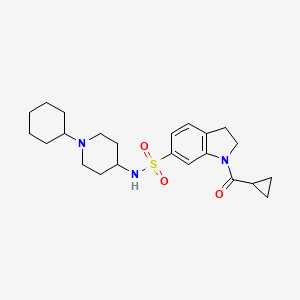![molecular formula C16H17N3O3 B2966872 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3,5-dimethoxyphenyl)methanone CAS No. 1798039-91-4](/img/structure/B2966872.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3,5-dimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 7,8-dihydropyrido[4,3-d]pyrimidin . This class of compounds is known to have a bicyclic structure . The specific compound you’re asking about seems to have a methanone group attached to a 3,5-dimethoxyphenyl group, but without more specific information or context, it’s difficult to provide a detailed description .
Molecular Structure Analysis
The molecular structure of 7,8-dihydropyrido[4,3-d]pyrimidin derivatives has been studied in the past . The additional ring of the base is stacked on the thymine bases at the 5′-side and overall exhibits greatly enhanced stacking interactions suggesting that this is a major contribution to duplex stabilization .科学的研究の応用
Pharmaceutical Formulation Development
One study explored the development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound. The research focused on improving the solubility and plasma concentrations of such compounds, which is crucial for achieving the desired therapeutic effects in early toxicology and clinical studies (Burton et al., 2012).
Antimicrobial and Anticancer Agents
Another area of research involves the synthesis and evaluation of novel derivatives for their potential as antimicrobial and anticancer agents. For instance, novel pyrazole derivatives, including a series of compounds related to the mentioned chemical structure, were synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and also demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).
Synthesis and Biological Study
Further research includes the synthesis and biological study of thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents. The study highlights the importance of the thieno[2,3-d]pyrimidine heterocyclic ring and its derivatives, which showed remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018).
Solubility and Thermodynamics
Another study focused on the solubility and thermodynamic properties of dihydropyrimidine derivatives. Understanding the solubility of these compounds in various solvents at different temperatures is essential for their application in pharmaceutical formulations. The research provides insights into the dissolution behavior of these compounds, indicating their spontaneous, endothermic, and entropy-driven dissolution in all pure solvents investigated (Shakeel et al., 2016).
作用機序
Target of Action
The primary target of the compound 6-(3,5-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is Dihydrofolate reductase . Dihydrofolate reductase is an enzyme that plays a crucial role in the synthesis of nucleotides and the metabolism of folate .
Mode of Action
It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which our compound belongs, can inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound’s interaction with Dihydrofolate reductase affects the folate metabolism pathway . This can have downstream effects on the synthesis of nucleotides, which are essential for DNA replication and repair . The inhibition of protein kinases can also affect various signaling pathways involved in cell growth and differentiation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets and the biochemical pathways it affects. Given its potential inhibitory effects on Dihydrofolate reductase and protein kinases, the compound could potentially influence cell growth and differentiation .
将来の方向性
The future directions for research on 7,8-dihydropyrido[4,3-d]pyrimidin derivatives could include further exploration of their potential applications in biotechnology, such as probes or primers, in DNA microarrays, and as therapeutic agents . Further studies could also explore the effects of different substituents on the properties and activities of these compounds.
特性
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(3,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-13-5-11(6-14(7-13)22-2)16(20)19-4-3-15-12(9-19)8-17-10-18-15/h5-8,10H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCSKGQBOUTZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC3=NC=NC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3,5-dimethoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide](/img/structure/B2966794.png)
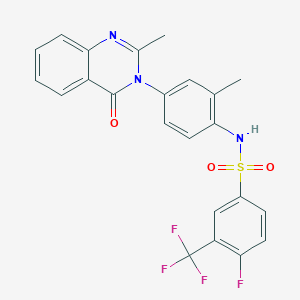
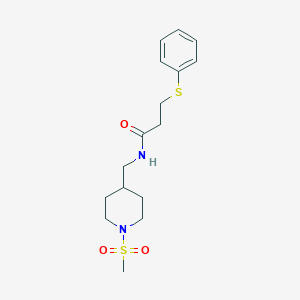
![6-chloro-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2966800.png)
